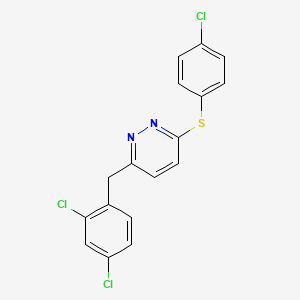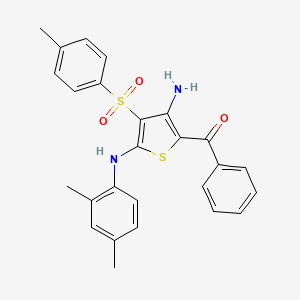
(3-Amino-5-((2,4-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Amino-5-((2,4-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(phenyl)methanone, also known as ADPM, is a synthetic compound that has been extensively studied for its potential therapeutic applications. ADPM is a thiophene-based compound that has shown promising results in various scientific research studies.
Mécanisme D'action
The mechanism of action of (3-Amino-5-((2,4-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(phenyl)methanone is not fully understood. However, it is believed that (3-Amino-5-((2,4-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(phenyl)methanone exerts its therapeutic effects by inhibiting various enzymes and signaling pathways involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
(3-Amino-5-((2,4-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(phenyl)methanone has been shown to have various biochemical and physiological effects. Some of the effects of (3-Amino-5-((2,4-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(phenyl)methanone include its ability to inhibit cell proliferation and induce apoptosis in cancer cells. (3-Amino-5-((2,4-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(phenyl)methanone has also been shown to have anti-inflammatory effects by inhibiting the production of various inflammatory cytokines. Additionally, (3-Amino-5-((2,4-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(phenyl)methanone has been shown to have antiviral effects by inhibiting the replication of various viruses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (3-Amino-5-((2,4-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(phenyl)methanone in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes (3-Amino-5-((2,4-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(phenyl)methanone a potentially effective anticancer agent with fewer side effects. However, one of the limitations of using (3-Amino-5-((2,4-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(phenyl)methanone in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of (3-Amino-5-((2,4-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(phenyl)methanone. One potential direction is to further investigate its anticancer properties and its potential use in combination with other anticancer agents. Another potential direction is to study its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of (3-Amino-5-((2,4-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(phenyl)methanone and its potential side effects.
Méthodes De Synthèse
The synthesis of (3-Amino-5-((2,4-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(phenyl)methanone involves the reaction of 2,4-dimethylaniline with thiophene-2-carbaldehyde, followed by the addition of tosyl chloride and subsequent reaction with ammonia. The final product is obtained after purification and isolation.
Applications De Recherche Scientifique
(3-Amino-5-((2,4-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(phenyl)methanone has been studied for its potential therapeutic applications in various scientific research studies. Some of the applications of (3-Amino-5-((2,4-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(phenyl)methanone include its use as an anticancer agent, anti-inflammatory agent, and antiviral agent. (3-Amino-5-((2,4-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(phenyl)methanone has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
[3-amino-5-(2,4-dimethylanilino)-4-(4-methylphenyl)sulfonylthiophen-2-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3S2/c1-16-9-12-20(13-10-16)33(30,31)25-22(27)24(23(29)19-7-5-4-6-8-19)32-26(25)28-21-14-11-17(2)15-18(21)3/h4-15,28H,27H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBWVWOIXNSLSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=CC=CC=C3)NC4=C(C=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Amino-5-((2,4-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(phenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-difluorophenyl)-2-[4-(3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2709706.png)
![5-(4-chlorophenyl)-4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)thieno[2,3-d]pyrimidine](/img/structure/B2709707.png)
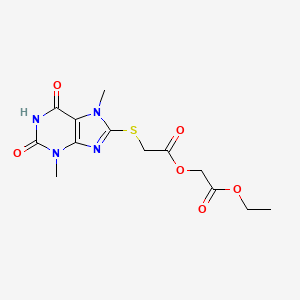
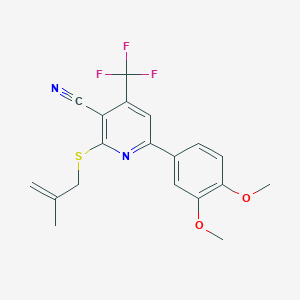
![N-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-phenylethanesulfonamide](/img/structure/B2709711.png)
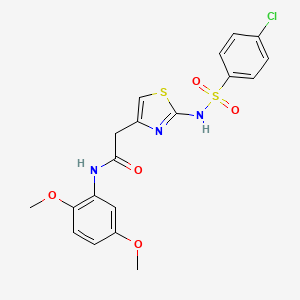
![2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2709714.png)
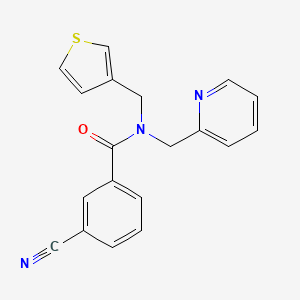
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2709718.png)
![isopropyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2709719.png)
![2-methyl-5-nitro-2H-pyrazolo[3,4-b]pyridine](/img/structure/B2709721.png)
![6-biphenyl-4-yl-1-methyl-2-(4-methylphenyl)-1H-imidazo[1,2-a]imidazole](/img/structure/B2709722.png)
![(E)-methoxy(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}-2-[(4-methylphenyl)sulfanyl]ethylidene)amine](/img/structure/B2709723.png)
